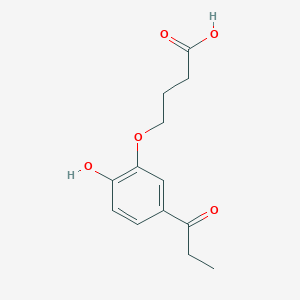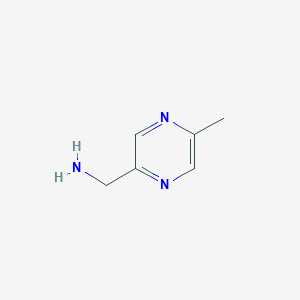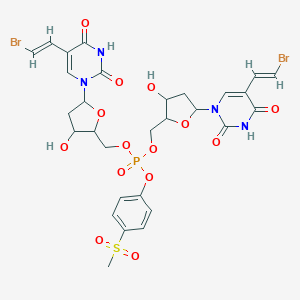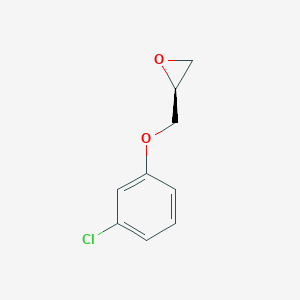
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-, also known as BHPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHPP belongs to the class of compounds known as phenolic acids, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- possesses potent anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of other diseases.
Wirkmechanismus
The exact mechanism of action of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has been shown to possess various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to induce changes in gene expression and alter the levels of various proteins involved in cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- in lab experiments is its potent anticancer properties, which make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, like any synthetic compound, Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- also has limitations, including the potential for toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-, including further studies to elucidate its mechanisms of action and potential therapeutic applications in other diseases. Additionally, studies could be conducted to optimize the synthesis method of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- and develop more efficient and cost-effective methods for producing the compound. Finally, studies could be conducted to evaluate the safety and efficacy of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- in animal models and clinical trials.
Synthesemethoden
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- can be synthesized using a multi-step process involving the reaction of 4-hydroxybenzoic acid with 1-bromo-2-propanone, followed by the reaction of the resulting product with 2,5-dihydroxybenzaldehyde. The final step involves the reaction of the resulting product with butyric anhydride, which yields Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-.
Eigenschaften
CAS-Nummer |
137150-48-2 |
|---|---|
Produktname |
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- |
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
4-(2-hydroxy-5-propanoylphenoxy)butanoic acid |
InChI |
InChI=1S/C13H16O5/c1-2-10(14)9-5-6-11(15)12(8-9)18-7-3-4-13(16)17/h5-6,8,15H,2-4,7H2,1H3,(H,16,17) |
InChI-Schlüssel |
XKCVVOLOBWRONO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)O)OCCCC(=O)O |
Kanonische SMILES |
CCC(=O)C1=CC(=C(C=C1)O)OCCCC(=O)O |
Andere CAS-Nummern |
137150-48-2 |
Synonyme |
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B143849.png)








